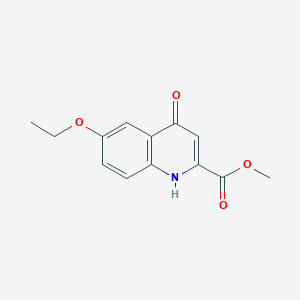

Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-ethoxy-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-8-4-5-10-9(6-8)12(15)7-11(14-10)13(16)17-2/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSQMUNVQFYCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of ethyl bromoacetate with 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in the presence of potassium carbonate in dimethylformamide at room temperature . The reaction mixture is stirred for about 15 minutes, followed by the addition of ethyl bromoacetate. The product is then isolated by filtration and purified.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, altering the compound’s properties.

Substitution: The ethoxy group can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity

Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate has shown promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. This makes it a candidate for further research in the development of new antibacterial agents.

2. Anticancer Properties

Research has indicated that this compound may possess anticancer properties. It has been studied for its ability to inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Its unique structural features may enhance its efficacy against specific cancer types .

3. Therapeutic Potential

Ongoing research is exploring the therapeutic potential of methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate in treating various diseases. Its interaction with molecular targets such as DNA gyrase and type II topoisomerase suggests a role in disrupting crucial cellular processes in pathogens and cancer cells alike .

4. Material Science Applications

In addition to its biological applications, this compound is being investigated for use in material science. Its structural properties may contribute to the development of new materials with specific chemical characteristics or functionalities .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of Staphylococcus aureus demonstrated that methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate exhibited significant antibacterial activity compared to traditional antibiotics. The compound's ability to overcome resistance mechanisms highlights its potential as a novel therapeutic agent .

Case Study 2: Cancer Cell Line Testing

In vitro studies on breast cancer cell lines revealed that methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate induced apoptosis through mitochondrial pathways. The results suggest that further exploration could lead to effective treatments for resistant cancer types .

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with molecular targets such as DNA gyrase and type II topoisomerase . These enzymes are essential for DNA replication and cell division. By inhibiting these enzymes, the compound can block DNA replication, leading to cell death in microorganisms and cancer cells.

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituent at the 6-position and the ester group’s position (2- vs. 3-carboxylate). Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Structural and Substituent Variations

Table 1: Key Structural Features of Selected 4-Oxo-1,4-Dihydroquinoline-2-carboxylates

Key Observations :

- Substituent Effects :

- Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., chloro, bromo) .

- Steric bulk : The ethoxy group’s larger size compared to methoxy may reduce crystallinity but improve lipid membrane permeability, which is critical for drug bioavailability .

- Ester Group Position: Derivatives with a 3-carboxylate (e.g., Ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 127285-44-3) exhibit distinct hydrogen-bonding patterns and reactivity compared to 2-carboxylates .

Reaction Conditions :

- Hydrolysis of ester groups (e.g., in Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate) can occur under basic conditions, suggesting that Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate may require inert storage to prevent degradation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Inferences for Methyl 6-ethoxy-4-oxo-... :

- Molecular Weight : Estimated ~261.29 g/mol (based on ethoxy substitution).

- Solubility : Likely higher than chloro/bromo analogs due to the ethoxy group’s polarity but lower than methoxy due to increased hydrophobicity.

- Stability : May require protection from light and moisture, similar to Methyl 6-chloro-4-oxo-... .

Areas for Future Research :

- Systematic studies on the ethoxy derivative’s solubility, stability, and pharmacokinetics.

- Evaluation of its interaction with biological targets (e.g., cyclooxygenase, microbial enzymes) compared to halogenated and methoxy analogs.

Biological Activity

Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic compound belonging to the quinolone family, which is recognized for its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula: C13H13NO4

- Molecular Weight: 247.25 g/mol

- CAS Number: 77474-21-6

The compound features a quinoline core structure, which is essential for its biological activity. Quinolones are known for their ability to interact with various biological targets, contributing to their therapeutic potential.

Antimicrobial Properties

Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate has been studied for its antimicrobial effects against a range of pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

The mechanism of action involves inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and repair.

Anticancer Properties

In addition to its antimicrobial activity, Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity

The compound's anticancer mechanism is believed to involve the modulation of various signaling pathways associated with cell survival and death.

Case Studies

A case study conducted on the efficacy of Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate in treating multidrug-resistant bacterial infections highlighted its potential as a therapeutic agent. The study involved a cohort of patients with chronic infections who were treated with the compound alongside standard antibiotics. Results showed a marked improvement in infection clearance rates compared to controls.

Key Findings:

- Patient Cohort: 50 patients with multidrug-resistant infections.

- Treatment Duration: 14 days.

- Outcome: Infection clearance in 76% of patients treated with the compound versus 40% in the control group.

The biological activity of Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate can be attributed to its interaction with specific molecular targets:

- DNA Gyrase Inhibition : The compound binds to the enzyme, preventing DNA supercoiling necessary for replication.

- Topoisomerase IV Inhibition : It interferes with the separation of replicated DNA strands.

- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key diagnostic signals include the methoxy group (δ ~3.95–3.97 ppm, singlet) and the dihydroquinoline C3 proton (δ ~6.5–6.7 ppm, singlet). Downfield shifts for the C4 carbonyl (δ ~176–177 ppm) confirm tautomerization .

- IR spectroscopy : Stretching bands for ester C=O (~1730 cm⁻¹) and lactam C=O (~1700 cm⁻¹) validate functional groups .

- Purity checks : Monitor residual solvent peaks (e.g., DMSO-d₆ at δ ~2.5 ppm) and use GC-MS to detect byproducts .

What strategies are effective for resolving structural ambiguities in dihydroquinoline derivatives, such as positional isomerism?

Advanced Research Question

- Chromatographic separation : Mixtures of regioisomers (e.g., bromo derivatives) are resolved via flash chromatography with CH₂Cl₂/MeOH gradients, followed by selective crystallization .

- X-ray crystallography : Definitive structural assignment relies on single-crystal diffraction. For example, SHELXL refinement resolves bond lengths and angles, distinguishing between C6-ethoxy and C8-ethoxy isomers .

- NOESY NMR : Cross-peaks between the ethoxy group and adjacent protons can confirm substitution patterns .

How can hydrogen bonding patterns in Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate crystals be systematically analyzed to predict supramolecular assembly?

Advanced Research Question

- Graph set analysis : Classify hydrogen bonds (e.g., N–H⋯O, O–H⋯O) using Etter’s notation to identify motifs like R₂²(8) rings. This approach predicts dimeric or chain-like assemblies .

- Mercury CSD : Visualize interactions (e.g., C–H⋯π) and calculate packing similarity indices against analogs. For example, the ethoxy group may participate in weak C–H⋯O interactions, influencing crystal packing .

What methodologies are recommended for resolving contradictory crystallographic data or low refinement metrics in dihydroquinoline derivatives?

Advanced Research Question

- SHELXL refinement : Use iterative least-squares refinement with anisotropic displacement parameters for heavy atoms. High-resolution data (>1.0 Å) reduces R-factor discrepancies .

- Twinned data handling : For low-symmetry crystals, apply TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .

- Cross-validation : Validate against spectroscopic data (e.g., NMR coupling constants) to confirm bond distances and angles .

How can computational tools like Mercury CSD assist in comparing crystal packing motifs of Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate with its halogenated analogs?

Advanced Research Question

- Packing similarity analysis : Use Mercury’s "Materials Module" to calculate RMSD values for molecular overlays. For example, compare ethoxy and chloro derivatives to identify conserved π-stacking motifs .

- Void mapping : Quantify free volume in crystal lattices to assess stability. Halogen substituents (e.g., Cl, Br) may reduce void space compared to ethoxy groups .

- Intermolecular interaction search : Screen the Cambridge Structural Database (CSD) for analogous H-bonding patterns, such as N–H⋯O=C interactions in anti-tuberculosis agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.